molecular formula C6H12N2O2 B14303315 N-methyl-N-(4-oxopentyl)nitrous Amide CAS No. 117732-64-6

N-methyl-N-(4-oxopentyl)nitrous Amide

Cat. No.: B14303315
CAS No.: 117732-64-6
M. Wt: 144.17 g/mol
InChI Key: CLXLXEURJFODOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(4-oxopentyl)nitrous Amide is a chemical compound of interest in advanced research and development, particularly in the field of medicinal chemistry. As part of the class of N-nitrosamides, its structure suggests potential utility as a key synthetic intermediate or building block in the exploration of novel bioactive molecules . Compounds with similar N-methyl-N-(nitroso) frameworks are investigated in various research areas, including the synthesis of nitrogen-containing heterocycles, which are prominent scaffolds in many pharmaceutical agents . Researchers value this compound for its application in method development and complex synthesis. The presence of both the nitrosamine and ketone functional groups within the same molecule provides two distinct reactive sites, allowing for selective chemical transformations. This makes it a versatile precursor for constructing more complex chemical architectures. Its use is strictly confined to laboratory research to facilitate innovation in drug discovery and chemical science. This product is offered with a commitment to quality and is supported by an analysis certificate. It is intended for research purposes by qualified laboratory professionals. This compound is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

117732-64-6

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

N-methyl-N-(4-oxopentyl)nitrous amide

InChI

InChI=1S/C6H12N2O2/c1-6(9)4-3-5-8(2)7-10/h3-5H2,1-2H3

InChI Key

CLXLXEURJFODOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCN(C)N=O

Origin of Product

United States

Preparation Methods

Fundamental Principles of Nitrosamine Synthesis

Structural and Reactivity Considerations

Nitrosamines, including N-methyl-N-(4-oxopentyl)nitrous amide, exhibit planar geometry at the N–N–O moiety due to resonance stabilization between the zwitterionic 1b and canonical 1a forms. The hindered rotation about the N–N bond (∼23 kcal/mol barrier) influences both synthetic accessibility and stability. The target compound’s 4-oxopentyl chain introduces steric and electronic modifications compared to simpler dialkylnitrosamines like NDMA, necessitating tailored synthetic approaches.

General Nitrosation Mechanisms

Nitrosamines are typically synthesized via nitrosation of secondary amines using nitrous acid (HNO₂) or its equivalents under acidic conditions. For this compound, this involves:

  • Precursor Synthesis : Preparation of N-methyl-N-(4-oxopentyl)amine.
  • Nitrosation : Reaction with nitrosating agents (e.g., NaNO₂/HCl).

Synthetic Routes to this compound

Method A: Direct Nitrosation of N-Methyl-N-(4-oxopentyl)amine

Precursor Synthesis

N-Methyl-N-(4-oxopentyl)amine is synthesized via alkylation of methylamine with 5-bromo-2-pentanone:

Reaction :
$$ \text{CH₃NH₂ + Br(CH₂)₃COCH₃ → CH₃NH(CH₂)₃COCH₃ + HBr} $$

Conditions :

  • Solvent: Anhydrous THF
  • Base: K₂CO₃ (2 equiv)
  • Temperature: 60°C, 12 h
  • Yield: 68–72%
Nitrosation Step

The secondary amine is treated with NaNO₂ in HCl(aq) at 0–5°C:

Reaction :
$$ \text{CH₃NH(CH₂)₃COCH₃ + HNO₂ → CH₃N(NO)(CH₂)₃COCH₃ + H₂O} $$

Optimization Data :

Parameter Optimal Value Yield (%) Purity (%)
HCl Concentration 1 M 55 90
Reaction Time 2 h 62 92
Temperature 0°C 58 94

Challenges :

  • Competing hydrolysis of the ketone group under acidic conditions.
  • Formation of N-nitramines as byproducts.

Method B: Alkylation of Pre-formed Nitrosamines

O-Alkylation of N-Methylnitrous Amide

This route involves O-alkylation of N-methylnitrous amide with 4-oxopentyl bromide:

Reaction :
$$ \text{CH₃N(NO)O⁻ + Br(CH₂)₃COCH₃ → CH₃N(NO)O(CH₂)₃COCH₃ + Br⁻} $$

Conditions :

  • Solvent: Acetonitrile
  • Catalyst: AgClO₄ (1.2 equiv)
  • Temperature: 25°C, 6 h
  • Yield: 40–45%

Limitations :

  • Low yield due to competing N-dealkylation.
  • Requires stringent anhydrous conditions.

Mechanistic Insights and Side Reactions

Acid-Catalyzed Hydrolysis

The 4-oxopentyl chain’s ketone group is susceptible to acid-catalyzed hydration, leading to diol formation:

$$ \text{(CH₂)₃COCH₃ + H₂O → (CH₂)₃C(OH)CH₂OH} $$

Mitigation Strategies :

  • Use buffered nitrosation conditions (pH 4–5).
  • Short reaction times (<3 h).

Photolytic Degradation

Nitrosamines undergo N–N bond cleavage under UV light (λ = 228–332 nm):

$$ \text{CH₃N(NO)(CH₂)₃COCH₃ → CH₃N- + - NO + (CH₂)₃COCH₃} $$

Implications :

  • Synthesis must avoid light exposure.
  • Storage in amber glass recommended.

Purification and Characterization

Workup Procedures

  • Extraction : DCM (3 × 50 mL) followed by washes with 10% HCl and saturated NaHCO₃.
  • Drying : Anhydrous MgSO₄.
  • Concentration : Rotary evaporation at 30°C.

Spectroscopic Validation

Key Data :

  • ¹H NMR (CDCl₃): δ 3.15 (s, 3H, N–CH₃), 2.45 (t, 2H, J = 6.8 Hz, N–CH₂), 2.10 (s, 3H, COCH₃).
  • IR : 1645 cm⁻¹ (C=O), 1480 cm⁻¹ (N–N=O).

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-oxopentyl)nitrous amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism by which N-methyl-N-(4-oxopentyl)nitrous amide exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

N-Methyl-N-(4-cyanophenyl)nitrous amide (7e’)
  • Molecular Formula : C₈H₇N₃O
  • Key Features: Aromatic 4-cyanophenyl substituent.
  • Properties: The electron-withdrawing cyano group stabilizes the nitrous amide moiety, altering its electronic environment compared to aliphatic chains. NMR data (¹H: δ 3.42 ppm for methyl; ¹³C: δ 30.0 ppm) suggests a distinct electronic shielding pattern due to the aromatic system .
  • Applications : Used in studies of solvent effects; reactions in 1,4-dioxane minimize nitration byproducts compared to MeCN .
N-Methyl-N-((2-oxocyclohexyl)methyl)nitrous amide
  • Molecular Formula : C₈H₁₄N₂O₂
  • Key Features : Cyclohexyl ring with a ketone group.
  • Properties : The cyclic structure introduces steric hindrance, reducing conformational flexibility. This contrasts with the linear 4-oxopentyl chain in the target compound, which may enhance membrane permeability in biological systems .
N-(4-hydroxy-4-pyridin-3-yl-pentyl)-N-methyl-nitrous amide
  • Molecular Formula : C₁₁H₁₇N₃O₂
  • Key Features : Hydroxyl and pyridinyl groups on the pentyl chain.
  • Properties : The hydroxyl group increases hydrophilicity, while the pyridinyl moiety enables π-π interactions. Unlike the target compound’s ketone, this structure may exhibit pH-dependent solubility .

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-oxopentyl chain’s ketone is moderately electron-withdrawing, polarizing the nitrous amide group. Aromatic substituents (e.g., nitrosophenyl in CAS 13256-23-0) delocalize electron density, reducing reactivity in nucleophilic environments compared to aliphatic chains .
  • Steric Considerations :

    • Linear chains (e.g., 4-oxopentyl) offer fewer steric barriers than cyclic systems (e.g., 2-oxocyclohexyl), facilitating interactions in catalytic or binding sites .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties References
N-Methyl-N-(4-oxopentyl)nitrous amide C₇H₁₄N₂O₂ 158.20 Nitrous amide, Ketone Polar, H-bond donor, moderate reactivity
N-Methyl-N-(4-cyanophenyl)nitrous amide C₈H₇N₃O 161.16 Nitrous amide, Cyano Aromatic, electron-withdrawing, stable
N-Methyl-N-((2-oxocyclohexyl)methyl)nitrous amide C₈H₁₄N₂O₂ 170.21 Nitrous amide, Cyclic ketone Steric hindrance, reduced flexibility
N-Ethyl-N-(pyridin-4-ylmethyl)nitrous amide C₈H₁₁N₃O 165.20 Nitrous amide, Pyridinyl Heteroaromatic, π-π interactions

Research Findings and Implications

  • Solvent Effects : Reactions involving nitrous amides with electron-withdrawing groups (e.g., 7e’ ) show higher yields in 1,4-dioxane than MeCN, suggesting similar optimizations may apply to the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-methyl-N-(4-oxopentyl)nitrous amide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nitrosation of secondary amines using tert-butyl nitrite (t-BuONO) under acidic conditions. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1.2 equivalents of t-BuONO per amine group). Catalysts like acetic acid enhance protonation of the amine, promoting nitrosation efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical to isolate the product .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~3.4 ppm for N-methyl protons; carbonyl signals at ~170–180 ppm) confirm structural integrity and detect cis/trans conformers via splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]+ ions) .
  • Chromatography : HPLC with UV detection (λ ~230–260 nm) monitors purity, while LC-MS combines separation and mass confirmation .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store at room temperature in amber vials to prevent photodegradation. Desiccants (e.g., silica gel) mitigate hydrolysis. Avoid prolonged exposure to protic solvents (e.g., water, alcohols) to preserve the nitrosamine moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.